molecular formula C13H22N2O6 B567632 2-Boc-2,5-diazaspiro[3.4]octane oxalate CAS No. 1359655-69-8

2-Boc-2,5-diazaspiro[3.4]octane oxalate

Cat. No.: B567632
CAS No.: 1359655-69-8
M. Wt: 302.327
InChI Key: CKDFXVYACWODKL-UHFFFAOYSA-N
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Description

2-Boc-2,5-diazaspiro[3.4]octane oxalate (CAS: 1523618-32-7) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 3. The tert-butoxycarbonyl (Boc) group at position 2 acts as a protective group, enhancing stability during synthetic processes. Its oxalate salt form improves solubility and crystallinity, making it suitable for pharmaceutical applications . The molecular formula is C₂₄H₄₂N₄O₈, with a molecular weight of 514.61 g/mol . This compound is frequently utilized as a rigid scaffold in drug discovery due to its conformational constraints, which mimic peptide-like structures .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDFXVYACWODKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Seven-Step Industrial Synthesis (CN111620869A)

The most detailed industrial method involves seven sequential steps starting from ethyl malonate:

Step 1: Condensation with Ethyl Malonate

  • Reactants : Ethyl malonate, ammonium acetate, ethanol

  • Conditions : Reflux at 80°C for 4 hours

  • Yield : 41% (Compound 2)

Step 2: Lithium Borohydride Reduction

  • Reactants : Compound 2, LiBH₄, tetrahydrofuran (THF)

  • Conditions : 0–70°C for 2.5 hours

  • Yield : 100% (Compound 3)

Step 3: Tosylation

  • Reactants : p-Toluenesulfonyl chloride, triethylamine, dichloromethane

  • Conditions : 25°C for 12 hours

  • Yield : 100% (Compound 4)

Step 4: Cyclization with Cesium Carbonate

  • Reactants : Cs₂CO₃, acetonitrile

  • Conditions : 90°C for 3 hours

  • Yield : 70% (Compound 5)

Step 5: Magnesium Reduction

  • Reactants : Mg turnings, methanol

  • Conditions : 25–80°C for 1 hour

  • Yield : 100% (Compound 6)

Step 6: Boc Protection

  • Reactants : Boc anhydride, K₂CO₃, THF/water

  • Conditions : 25°C for 12 hours

  • Yield : Quantified but unspecified (Compound 7)

Step 7: Hydrogenation with Palladium Carbon

  • Reactants : H₂, Pd/C, methanol

  • Conditions : 25°C for 3 hours

  • Final Product : 2-Boc-2,5-diazaspiro[3.4]octane

Oxalate Salt Formation
The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to yield the oxalate salt.

Key Reaction Metrics

StepReaction TypeKey ReagentsTemperatureTimeYield (%)
1CondensationEthyl malonate80°C4 h41
2ReductionLiBH₄0–70°C2.5 h100
4CyclizationCs₂CO₃90°C3 h70
6Boc ProtectionBoc anhydride25°C12 h

Alternative Boc Protection Strategies

Titanacyclobutane-Mediated Synthesis (ChemRxiv)

A novel approach uses titanacyclobutane intermediates to construct the spirocyclic framework:

  • Reactants : Ketone precursors, Cp₂TiCl₂, Mg turnings

  • Conditions : 0°C to reflux in THF

  • Advantage : Avoids multi-step sequences but requires specialized titanium reagents

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Cyclization Step : Acetonitrile outperforms DMF or DMSO in ring-closing efficiency.

  • Reduction Step : Mg turnings in methanol provide superior selectivity over NaBH₄ or LiAlH₄.

Purification Protocols

  • Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate) for intermediates.

  • Crystallization : Oxalate salt crystallizes from ethanol/water (95% purity).

Analytical Characterization

NMR Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.20–3.80 (m, 8H, spirocyclic CH₂), 2.50 (s, oxalate proton).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 170.5 ppm (oxalate carbonyl).

Stability Considerations

  • Storage : 2–8°C under inert atmosphere to prevent Boc group hydrolysis.

Comparative Method Analysis

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Seven-Step Synthesis7~20 (estimated)IndustrialModerate
Direct Boc Route360–70Lab-scaleHigh
Titanacyclobutane435–45ResearchLow

Emerging Technologies

Flow Chemistry Applications

Recent patents describe continuous-flow systems for:

  • Boc Protection : Microreactors with real-time pH monitoring improve yield to 85%.

  • Salt Formation : Antisolvent crystallization in flow enhances oxalate purity (>99%).

Enzymatic Desymmetrization

Preliminary studies use lipases to resolve racemic intermediates, achieving 98% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

2-Boc-2,5-diazaspiro[3.4]octane oxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

2-Boc-2,5-diazaspiro[3.4]octane oxalate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Boc-2,5-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural and Functional Differences

Key structural variations among spirocyclic analogs include:

  • Spiro ring size : Dictates conformational flexibility and binding affinity.
  • Position of Boc protection : Influences deprotection efficiency and reactivity.
  • Salt form : Oxalate vs. hemioxalate affects solubility and stability.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Spiro System Boc Position Salt Form
2-Boc-2,5-diazaspiro[3.4]octane oxalate C₂₄H₄₂N₄O₈ 514.61 1523618-32-7 [3.4] 2 Oxalate (2:1)
5-Boc-2,5-diazaspiro[3.4]octane C₁₁H₂₀N₂O₂ 212.29 1086398-04-0 [3.4] 5 Hemioxalate
2-Boc-2,6-diazaspiro[3.3]heptane oxalate C₁₈H₂₈N₂O₈ 400.43 1227382-01-5 [3.3] 2 Oxalate (1:1)
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate C₁₅H₂₆N₂O₂ 266.38 1086398-02-8 [3.5] 1 None

Key Findings from Comparative Studies

For example, 2-Boc-2,6-diazaspiro[3.3]heptane oxalate shows improved NMDA receptor modulation compared to larger analogs . The [3.4] system in 2-Boc-2,5-diazaspiro[3.4]octane balances flexibility and stability, making it a preferred intermediate in kinase inhibitor synthesis .

Boc Position and Reactivity :

  • 5-Boc isomers (e.g., 5-Boc-2,5-diazaspiro[3.4]octane) require harsher deprotection conditions (e.g., trifluoroacetic acid) compared to 2-Boc derivatives, which can be cleaved under milder acidic conditions .

Salt Form and Solubility :

  • Oxalate salts (e.g., this compound) demonstrate superior aqueous solubility (≥50 mg/mL) compared to hemioxalate or freebase forms, critical for in vivo studies .

Functional Group Additions: Analogs like trans-6-Boc-2-amino-6-azaspiro[3.4]octane (AS18208) incorporate amino groups, enabling covalent binding to biological targets, a feature absent in the parent compound .

Biological Activity

2-Boc-2,5-diazaspiro[3.4]octane oxalate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique spirocyclic structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

  • IUPAC Name : tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate
  • Molecular Formula : C13H22N2O6
  • Molecular Weight : 302.33 g/mol
  • CAS Number : 1359655-69-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating enzyme activity and influencing various biological pathways. This interaction can lead to diverse biological effects depending on the target involved.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that could be beneficial in treating infections.
  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways, which could have implications in drug development.

Case Studies

  • Antimicrobial Studies : A study demonstrated that this compound showed inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that the compound effectively inhibited certain proteases, which are crucial in various disease processes.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octaneContains an oxygen atom in the spirocyclic ringAntimicrobial
2,5-Diazaspiro[3.4]octane-2-carboxylic acid tert-butyl ester oxalateCarboxylic acid functional groupPotential enzyme inhibitor

The uniqueness of this compound lies in its specific spirocyclic structure combined with the Boc protecting group, enhancing its stability and reactivity compared to similar compounds .

Synthesis Methods

The synthesis of this compound typically involves:

  • Annulation Reactions : Utilizing cyclopentane and four-membered rings.
  • Conventional Chemical Transformations : Employing readily available starting materials with minimal chromatographic purifications.

Industrial Relevance

While industrial production methods for this compound are not extensively documented, it serves as a valuable building block in organic synthesis and has potential applications in specialty chemicals and materials production.

Q & A

Q. What synthetic routes are commonly employed for preparing 2-Boc-2,5-diazaspiro[3.4]octane oxalate, and what intermediates are pivotal in its synthesis?

The synthesis typically involves three stages: (1) Boc-protection of the diazaspiro core, (2) cyclization via intramolecular alkylation or ring-closing metathesis, and (3) oxalate salt formation through acid-base titration. Key intermediates include tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate (pre-oxalate precursor) and freebase intermediates for salt formation. Reaction optimization often requires inert conditions (argon/nitrogen) to prevent Boc-group hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify spirocyclic geometry, Boc-group retention, and oxalate coordination. Key signals include downfield shifts for carbonyl carbons (Boc: ~155 ppm; oxalate: ~165 ppm) and splitting patterns for sp3^3-hybridized nitrogens .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS confirms molecular weight and purity (>95%).
  • X-ray Diffraction : Single-crystal XRD resolves stereochemical ambiguities in the spirocyclic framework .

Q. What are the primary pharmacological targets investigated for 2-Boc-2,5-diazaspiro[3.4]octane derivatives?

These derivatives are explored as modulators of central nervous system (CNS) targets, such as NMDA receptors (e.g., rapastinel analogs) and σ-1 receptors. In vitro assays include electrophysiology (patch-clamp for ion channel activity) and fluorescence-based binding assays (e.g., competitive displacement with FITC-labeled ligands) .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of 2-Boc-2,5-diazaspiro[3.4]octane synthesis?

Low yields often stem from steric hindrance or competing side reactions (e.g., over-oxidation). Strategies include:

  • Catalyst Screening : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig coupling to enhance ring closure efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce byproduct formation.
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What methodologies resolve discrepancies in 1^11H NMR data between synthetic batches of this compound?

Discrepancies may arise from conformational flexibility or residual solvents. Recommended steps:

  • Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic rotational isomers.
  • DEPT-135/HSQC : Differentiate between overlapping proton environments (e.g., methylene vs. methine groups).
  • Spiking Experiments : Add authentic reference samples to confirm peak assignments .

Q. How does the oxalate counterion affect the physicochemical properties of 2-Boc-2,5-diazaspiro[3.4]octane in drug formulation studies?

The oxalate ion enhances aqueous solubility (PSA = 41.57 Å2^2) and stabilizes crystalline lattices, improving powder flowability. However, hygroscopicity requires storage at −20°C under argon. Comparative studies with hydrochloride salts show oxalate forms exhibit slower dissolution profiles, impacting bioavailability in preclinical models .

Q. What mechanistic insights explain the stereoselective formation of the spirocyclic core during synthesis?

Density Functional Theory (DFT) simulations indicate that transition-state puckering in the cyclization step favors the [3.4] ring system due to lower torsional strain (ΔG^‡ = 18.3 kcal/mol). Chiral auxiliaries (e.g., Evans oxazolidinones) enforce enantiomeric control, achieving >90% ee in asymmetric variants .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting LogP values reported for 2-Boc-2,5-diazaspiro[3.4]octane derivatives?

LogP discrepancies (e.g., 1.48 vs. 1.92) often arise from measurement techniques (shake-flask vs. HPLC-derived). Validate using standardized protocols (OECD Guideline 117) and correlate with computational models (e.g., Molinspiration). Adjust for ionization states (oxalate vs. freebase) to ensure consistency .

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